3-(4-Ethyl-2-methylphenyl)propanal
Description
Overview of Aromatic Aldehyde Derivatives in Organic Synthesis
Aromatic aldehydes are organic compounds where an aldehyde group is directly attached to an aromatic ring. smolecule.comchemspider.com These compounds, including their derivatives, are fundamental building blocks in organic synthesis due to their versatile reactivity. google.comgoogle.com The carbonyl group in aromatic aldehydes is polarized, making the carbonyl carbon electrophilic and the oxygen nucleophilic. acs.org This polarity allows them to participate in a variety of chemical reactions.
Aromatic aldehydes are important intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. smolecule.comgoogle.com Their reactivity is influenced by the presence of the aromatic ring, which provides resonance stabilization to the carbonyl group. smolecule.com They can be synthesized through methods such as the oxidation of aromatic alcohols or the formylation of aromatic compounds. smolecule.com The ability to modify both the aromatic ring and the aldehyde group allows for the creation of a diverse range of derivatives with specific properties. smolecule.com
Key reactions involving aromatic aldehydes include:
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. google.com
Condensation Reactions: They can react with various compounds to form more complex molecules.
Oxidation: Aromatic aldehydes can be oxidized to form the corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol.
The strategic placement of substituents on the phenyl ring can significantly alter the reactivity and properties of the aldehyde, a key principle in the design of complex molecules. google.com
Structural Characteristics of 3-(4-Ethyl-2-methylphenyl)propanal within the Phenylpropanal Class
The compound this compound is a member of the substituted phenylpropanal family. Its structure is defined by a propanal backbone attached to a phenyl ring which is substituted with both an ethyl group at the 4-position and a methyl group at the 2-position.
The core structure is related to other phenylpropanals such as 3-phenylpropanal (B7769412) and its isomers. The defining features of this compound are the specific substituents on the aromatic ring. These alkyl groups (ethyl and methyl) influence the molecule's steric and electronic properties. For instance, the methyl group at the 2-position (ortho to the propanal side chain) can introduce steric hindrance, which may affect the molecule's reactivity and interaction with other molecules. This is a strategy sometimes used in the design of fragrance ingredients to influence their biological properties. acs.orgsigmaaldrich.com
The table below outlines the computed properties for a closely related isomer, 3-(3-Ethyl-2-methylphenyl)propanal, which can provide insight into the general physical and chemical characteristics of this class of compounds. nih.gov
| Property | Value |
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Exact Mass | 176.120115130 Da |
Note: Data is for the isomer 3-(3-Ethyl-2-methylphenyl)propanal as a proxy for the title compound. nih.gov
The presence of the aldehyde functional group makes this compound reactive in similar ways to other aromatic aldehydes. It can undergo oxidation to form the corresponding carboxylic acid or reduction to yield 3-(4-Ethyl-2-methylphenyl)propanol. It can also participate in various condensation reactions to create more complex organic structures. The specific substitution pattern distinguishes it from other compounds in its class, such as 3-(4-isobutyl-2-methylphenyl)propanal (B13988180) or 2-methyl-3-(3,4-methylenedioxyphenyl)propanal, leading to unique properties and potential applications. nih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(4-ethyl-2-methylphenyl)propanal |
InChI |
InChI=1S/C12H16O/c1-3-11-6-7-12(5-4-8-13)10(2)9-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
VGYYUVHXLLZKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CCC=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Ethyl 2 Methylphenyl Propanal
Retrosynthetic Analysis of Substituted Phenylpropanals
Retrosynthetic analysis is a problem-solving technique in organic synthesis. youtube.comyoutube.com For a target molecule like 3-(4-ethyl-2-methylphenyl)propanal, the analysis begins by conceptually breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com
A primary disconnection would be at the C-C bond between the aromatic ring and the propanal side chain. This suggests a precursor like 1-ethyl-3-methylbenzene and a three-carbon synthon that can be converted to a propanal group. Another key disconnection is at the aldehyde functional group itself, leading back to a more stable precursor like an alkene or an alcohol, which can then be transformed into the desired aldehyde in a later step.
Direct and Indirect Approaches for Aldehyde Moiety Introduction
The introduction of an aldehyde group onto an aromatic ring or at the terminus of an alkyl chain can be achieved through several established synthetic transformations. vaia.com These methods can be broadly categorized as direct, where the aldehyde is formed in a single step, or indirect, involving a multi-step sequence.
Friedel-Crafts Acylation and Subsequent Reductions
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds to aromatic rings. libretexts.orgmasterorganicchemistry.com This reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk
For the synthesis of this compound, 1-ethyl-3-methylbenzene could be acylated with propanoyl chloride. The directing effects of the methyl and ethyl groups on the aromatic ring are crucial. Both are ortho-, para-directing and activating groups. libretexts.org The ethyl group is slightly more activating than the methyl group. However, steric hindrance from the existing substituents will influence the position of the incoming acyl group. youtube.com The major product would likely be the one where the acyl group adds to the less sterically hindered para position relative to the methyl group.
Following acylation, the resulting ketone must be reduced to the corresponding aldehyde. This can be a challenging transformation as many reducing agents will reduce the ketone all the way to an alkane (Clemmensen or Wolff-Kishner reduction) or to an alcohol. A selective reduction to the aldehyde is required. One common method is the Rosenmund reduction of the corresponding acyl chloride, though this would require an alternative synthetic design.
A similar strategy was employed in the synthesis of the related fragrance ingredient, 3-(4-isobutyl-2-methylphenyl)propanal (B13988180), where various routes, including Friedel-Crafts reactions, were explored for the introduction of the propanal moiety. acs.org
Table 1: Key Aspects of Friedel-Crafts Acylation
| Feature | Description |
| Reactants | Aromatic compound, Acyl halide/anhydride |
| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) mt.com |
| Electrophile | Acylium ion mt.com |
| Product | Aryl ketone |
| Subsequent Steps | Reduction of the ketone to an aldehyde |
Gattermann-Koch Reaction Mechanisms in Analogous Syntheses
The Gattermann-Koch reaction provides a direct route to introduce a formyl group (-CHO) onto an aromatic ring. numberanalytics.com This reaction utilizes carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a catalyst, typically a mixture of aluminum chloride and copper(I) chloride. numberanalytics.comwikipedia.org The reactive electrophile is believed to be the formyl cation, [HCO]⁺. wikipedia.org
While the classic Gattermann-Koch reaction is generally applicable to benzene (B151609) and its substituted derivatives, it has limitations. numberanalytics.com For instance, it is not suitable for phenols and phenol (B47542) ethers. wikipedia.org In the context of synthesizing this compound, this method would theoretically be applied to 1-ethyl-3-methylbenzene to produce 4-ethyl-2-methylbenzaldehyde (B6203448). This aldehyde could then undergo a subsequent chain elongation reaction, such as a Wittig reaction or an aldol (B89426) condensation, to build the three-carbon side chain.
A related method, the Gattermann reaction, uses hydrogen cyanide (HCN) instead of carbon monoxide. wikipedia.orgoxfordreference.com Due to the high toxicity of HCN, a safer alternative using zinc cyanide (Zn(CN)₂) has been developed. wikipedia.org
Heck Reaction and Post-Reaction Functionalization
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a versatile tool for forming carbon-carbon bonds and can be used to introduce the propanal side chain. youtube.com
In a potential synthesis of this compound, a halo-substituted 1-ethyl-3-methylbenzene (e.g., 1-bromo-4-ethyl-2-methylbenzene) could be coupled with an appropriate three-carbon alkene, such as acrolein or allyl alcohol, using a palladium catalyst. The reaction typically requires a base, and the choice of ligands on the palladium catalyst can influence the regioselectivity and stereoselectivity of the reaction. rug.nl
If allyl alcohol is used, the resulting product would be 3-(4-ethyl-2-methylphenyl)prop-2-en-1-ol. This intermediate would then need to be isomerized and oxidized to yield the target aldehyde. Alternatively, coupling with acrolein could directly provide an unsaturated aldehyde, which would then require selective hydrogenation of the double bond to afford the final product. The Heck reaction has been explored in the synthesis of similar fragrance compounds. acs.org
Table 2: Components of the Heck Reaction
| Component | Example |
| Aryl/Vinyl Halide | 1-Bromo-4-ethyl-2-methylbenzene |
| Alkene | Acrolein, Allyl alcohol |
| Catalyst | Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) wikipedia.org |
| Base | Triethylamine, Potassium carbonate wikipedia.org |
Electrophilic Aromatic Substitution and Side-Chain Elaboration
Electrophilic aromatic substitution (EAS) is a fundamental reaction type in aromatic chemistry. masterorganicchemistry.com In this approach, an initial electrophilic substitution on 1-ethyl-3-methylbenzene would install a functional group that can be later elaborated into the propanal side chain.
For example, a Friedel-Crafts alkylation with a three-carbon alkyl halide could be considered. libretexts.org However, Friedel-Crafts alkylations are prone to carbocation rearrangements and polyalkylation, which can lead to a mixture of products. masterorganicchemistry.comlibretexts.org
A more controlled approach would be to first introduce a functional group that can be reliably converted to the desired side chain. For instance, bromination of 1-ethyl-3-methylbenzene would yield a bromo-substituted derivative. This could then undergo a Grignard reaction followed by reaction with an appropriate electrophile to build the carbon chain. A subsequent oxidation would then furnish the aldehyde. The directing effects of the ethyl and methyl groups would again play a critical role in determining the initial position of substitution. libretexts.orgquora.com
Aldol Condensation Pathways in Propanal Derivative Synthesis
The aldol condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. pearson.comyoutube.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. ncert.nic.in
In the context of synthesizing this compound, an aldol condensation could be employed to construct the propanal side chain. This would typically involve the reaction of a substituted benzaldehyde, such as 4-ethyl-2-methylbenzaldehyde, with acetaldehyde (B116499) in the presence of a base. The initial product would be 3-(4-ethyl-2-methylphenyl)-3-hydroxypropanal, which would readily dehydrate to 3-(4-ethyl-2-methylphenyl)propenal. Subsequent selective hydrogenation of the carbon-carbon double bond would yield the target saturated aldehyde. The self-condensation of propanal can also lead to the formation of 2-methyl-2-pentenal. researchgate.net
Crossed aldol condensations, where two different aldehydes or ketones react, can lead to a mixture of products if both reactants can form an enolate. doubtnut.com To achieve selectivity, one of the carbonyl compounds should not have any α-hydrogens, making it unable to form an enolate and thus only act as the electrophile. doubtnut.com In this case, 4-ethyl-2-methylbenzaldehyde lacks α-hydrogens and would be the ideal electrophilic partner for an enolizable aldehyde like acetaldehyde.
Catalytic Strategies in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound and its analogs. Various catalytic systems are employed to facilitate the key bond-forming reactions, enhancing reaction rates and selectivity.
Homogeneous and Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysis play crucial roles in the synthesis of aromatic aldehydes. Homogeneous catalysts, being in the same phase as the reactants, generally offer high activity and selectivity. rsc.orgeolss.net For instance, transition metal complexes are widely used in reactions like hydroformylation, a key step in converting alkenes to aldehydes. nih.govacs.orgsioc-journal.cn Rhodium-based catalysts, in particular, have been extensively studied for the hydroformylation of vinylarenes to produce branched aldehydes. thieme-connect.comnih.gov
Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. rsc.orgeolss.netrsc.org While they may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts, recent advancements have led to the development of highly efficient heterogeneous systems. rsc.org For example, supported rhodium catalysts have been explored for hydroformylation, though they can sometimes face challenges in controlling regioselectivity. nih.gov The synergy between homogeneous and heterogeneous catalysis is a promising area of research, aiming to combine the high selectivity of the former with the stability and recyclability of the latter. rsc.org
A common route to propanal moieties involves the hydroformylation of a corresponding alkene. In the context of this compound, this would involve the hydroformylation of 1-ethyl-4-(prop-1-en-2-yl)-2-methylbenzene. The choice between a homogeneous or heterogeneous catalyst would depend on factors such as desired regioselectivity, reaction conditions, and process economics.
Organocatalytic Approaches for Analogous Aldehyde Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. rsc.orgrsc.org Chiral aldehydes themselves can act as catalysts in certain asymmetric reactions. rsc.orgresearchgate.net For the synthesis of aldehydes, organocatalytic methods can be applied to the functionalization of existing aldehyde structures. rsc.org
For instance, enamine catalysis, a cornerstone of organocatalysis, allows for the α-functionalization of aldehydes. nih.gov This approach could be envisioned for introducing substituents to a propanal backbone. While direct synthesis of this compound via organocatalysis from simple precursors is less common, the principles of organocatalysis are highly relevant for creating structural analogs or for steps within a larger synthetic sequence. For example, an organocatalytic reaction could be employed to create a chiral center in a propanal derivative.
Biocatalytic Potential in Stereoselective Transformations
Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov Enzymes can catalyze reactions with exceptional stereoselectivity, which is crucial for the synthesis of chiral molecules. nih.gov In the context of propanal derivatives, enzymes could be used for the stereoselective reduction of a ketone to a chiral alcohol, which could then be oxidized to the corresponding chiral aldehyde.
While specific biocatalytic routes for this compound are not extensively documented, the potential exists. For example, a biocatalytic process could be developed for the asymmetric synthesis of a chiral precursor to the final aldehyde. The use of enzymes in the synthesis of fragrance ingredients is a growing field, driven by the demand for "natural" and sustainably produced compounds. rsc.org
Regioselectivity Challenges and Solutions in Substituted Aromatic Systems
A significant challenge in the synthesis of this compound lies in controlling the regioselectivity during the introduction of the propanal side chain onto the substituted aromatic ring. The presence of both an ethyl and a methyl group on the benzene ring directs incoming electrophiles to specific positions, and achieving the desired substitution pattern can be difficult.
For instance, in a Friedel-Crafts type reaction, the substitution pattern of the starting material, 1-ethyl-3-methylbenzene, would influence the position of acylation or alkylation. The activating and directing effects of the existing alkyl groups must be carefully considered to favor the formation of the desired 4-ethyl-2-methyl substituted product. A study on the synthesis of a similar compound, 3-(4-isobutyl-2-methylphenyl)propanal, highlighted these regiochemical challenges. acs.org
To overcome these challenges, chemists may employ several strategies:
Use of directing groups: A functional group can be temporarily introduced to the aromatic ring to direct the substitution to the desired position, and then later removed.
Orthogonal synthesis strategies: Building the aromatic ring with the desired substitution pattern already in place can bypass regioselectivity issues. nih.gov
Catalyst control: The choice of catalyst and reaction conditions in reactions like hydroformylation can significantly influence the regioselectivity (linear vs. branched aldehyde). nih.govrsc.orgacs.org For vinylarenes, achieving high regioselectivity for the branched product is often a key objective. nih.govrsc.orgacs.org
Advanced Asymmetric Synthesis for Chiral Propanal Derivatives
While this compound itself is not chiral, the development of asymmetric methods is crucial for the synthesis of chiral propanal derivatives, which are valuable in various fields, including pharmaceuticals and materials science. uwindsor.cachiralpedia.com Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. numberanalytics.com
Several advanced strategies are available for the asymmetric synthesis of chiral aldehydes:
Asymmetric Hydroformylation: This is a powerful technique for converting prochiral alkenes into chiral aldehydes using a chiral catalyst. acs.orgsioc-journal.cnthieme-connect.comnih.govrsc.org Significant research has focused on developing new chiral ligands for transition metals like rhodium to achieve high enantioselectivity. thieme-connect.comrsc.orgnumberanalytics.com
Organocatalysis: Chiral organocatalysts can be used to catalyze a variety of enantioselective reactions, including the α-functionalization of aldehydes. rsc.orgresearchgate.netnih.gov
Biocatalysis: As mentioned earlier, enzymes can provide a highly enantioselective route to chiral building blocks. nih.gov
The following table summarizes some catalyst systems used in the asymmetric synthesis of chiral aldehydes:
| Catalyst System | Reaction Type | Key Features |
| Rhodium with chiral phosphine (B1218219) ligands | Asymmetric Hydroformylation | High enantioselectivity for certain substrates. thieme-connect.comrsc.org |
| Chiral secondary amines | Organocatalytic α-alkylation | Metal-free, environmentally friendly. |
| Engineered Myoglobin | Biocatalytic Cyclopropanation | High diastereo- and enantiocontrol. nih.gov |
| Copper Hydride with chiral ligands | Formal Hydroformylation | Access to highly enantioenriched α-aryl acetals. nih.govacs.org |
Process Research and Scale-Up Considerations
The transition from a laboratory-scale synthesis to industrial production presents numerous challenges. appluslaboratories.comhoffmanchemicals.comgdch.academy Process research and development focus on creating a safe, efficient, robust, and cost-effective manufacturing process. hoffmanchemicals.com For the synthesis of this compound, several factors must be considered for scale-up:
Route Scouting: Exploration of different synthetic routes to identify the most economically viable and scalable option. acs.org This may involve evaluating various starting materials and reaction types, such as Friedel-Crafts reactions, Heck reactions, or carbonylation. acs.org
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and waste. appluslaboratories.comhoffmanchemicals.com
Safety Assessment: Thorough evaluation of the potential hazards associated with the chemicals and reactions involved, especially for exothermic or high-pressure reactions. hoffmanchemicals.com
Downstream Processing: Developing efficient methods for product isolation and purification, such as distillation or crystallization, to meet the high purity standards required for fragrance ingredients.
Continuous Manufacturing: For large-scale production, continuous flow processes can offer advantages over batch processes in terms of safety, efficiency, and consistency. nih.govnalasengineering.com
A case study on the synthesis of the related fragrance ingredient 3-(4-isobutyl-2-methylphenyl)propanal detailed the challenges and solutions in scaling up the production to the multi-kilogram scale. acs.org This involved exploring various synthetic pathways and ultimately selecting a multi-step route that could be reliably executed on a larger scale. acs.org
Chemical Reactivity and Mechanistic Studies of 3 4 Ethyl 2 Methylphenyl Propanal
Aldehyde Functional Group Reactivity
The aldehyde group is the most reactive site in 3-(4-Ethyl-2-methylphenyl)propanal, characterized by the electrophilic nature of the carbonyl carbon. This makes it susceptible to a range of chemical reactions.
Nucleophilic Addition Reactions: Scope and Limitations
Nucleophilic addition is a principal reaction pathway for aldehydes. In the case of this compound, the reactivity of the carbonyl group is influenced by both steric and electronic factors. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance around the carbonyl carbon. askfilo.com The presence of the bulky substituted phenylpropyl group in this compound can, however, impose some steric limitations compared to simpler aldehydes like propanal. askfilo.com
Nucleophiles attack the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield the final product. Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and hemiacetals.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Cyanide ion | HCN | Cyanohydrin |
| Alcohol | ROH in acid | Acetal (B89532) |
| Water | H₂O | Hydrate (gem-diol) |
| Grignard Reagent | R'MgX | Secondary alcohol |
The scope of these reactions is broad, allowing for the introduction of a variety of functional groups. However, limitations can arise from the steric bulk of both the aldehyde and the incoming nucleophile.
Oxidation Reactions: Pathways to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to form the corresponding carboxylic acid, 3-(4-Ethyl-2-methylphenyl)propanoic acid. smolecule.com This transformation is a common and efficient process in organic synthesis. A variety of oxidizing agents can be employed for this purpose.
Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) or Benedict's solution. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.
Table 2: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Carboxylic Acid |
| Chromic Acid (H₂CrO₄) | Acidic conditions | Carboxylic Acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic conditions | Carboxylate salt |
Reduction Reactions: Formation of Corresponding Alcohols
The aldehyde group can be reduced to a primary alcohol, yielding 3-(4-Ethyl-2-methylphenyl)propan-1-ol. smolecule.com This is a fundamental transformation in organic chemistry, often achieved through the use of hydride reagents or catalytic hydrogenation.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), is also an effective method. google.com
Table 3: Common Reducing Agents for Aldehydes
| Reducing Agent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol) | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., ether), followed by aqueous workup | Primary Alcohol |
| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen gas pressure, catalyst | Primary Alcohol |
Condensation Reactions and Derivative Formation
This compound can participate in various condensation reactions, which are crucial for the synthesis of more complex molecules and derivatives. smolecule.com These reactions typically involve the reaction of the aldehyde with a nucleophile, followed by a dehydration step.
Examples of condensation reactions include the formation of imines and enamines from the reaction with primary and secondary amines, respectively. It can also undergo aldol-type condensation reactions, though self-condensation might be less favorable due to the steric hindrance around the α-carbon.
Reactivity of the Substituted Phenyl Ring
The substituted phenyl ring in this compound is another site of chemical reactivity, primarily through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution: Directing Effects and Deactivation
The substituents on the phenyl ring, an ethyl group and a methylpropyl group, are both alkyl groups. Alkyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups. In this compound, the ethyl group is at position 4 and the methylpropyl group (originating from the propanal chain) is at position 1, with a methyl group at position 2.
The propanal group attached to the ring is a deactivating group due to the electron-withdrawing nature of the carbonyl. However, its influence on the aromatic ring is mediated by the saturated propyl chain, which lessens its deactivating effect compared to a directly attached aldehyde. The dominant directing effects will come from the ethyl and methyl groups. The positions ortho to the methyl group and ortho to the ethyl group are the most likely sites for substitution.
Detailed Mechanistic Investigations of Key Transformations
While specific mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the key transformations involved in its synthesis and subsequent reactions can be understood through well-established organic chemistry principles and studies of analogous systems. The introduction of the propanal side chain onto an ethylmethylbenzene precursor is a critical transformation, with several plausible synthetic routes, including Friedel-Crafts acylation followed by reduction, or formylation reactions like the Vilsmeier-Haack reaction.
The synthesis of this compound likely involves key intermediates depending on the chosen synthetic pathway.
Friedel-Crafts Acylation/Alkylation: A common route to introduce a side chain onto an aromatic ring is through Friedel-Crafts reactions. chemguide.co.ukyoutube.com In a potential synthesis, 1-ethyl-3-methylbenzene could undergo Friedel-Crafts acylation with propenoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk The reaction would proceed through the formation of a highly electrophilic acylium ion intermediate. The subsequent electrophilic attack on the aromatic ring forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The transition state for this step involves the interaction of the pi-electron system of the aromatic ring with the electrophilic acylium ion. youtube.com The directing effects of the ethyl and methyl groups would favor substitution at the position para to the ethyl group and ortho to the methyl group, leading to the desired substitution pattern. Subsequent reduction of the resulting vinyl ketone would yield the target propanal.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is another method for formylating activated aromatic rings. wikipedia.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com The Vilsmeier reagent is a weaker electrophile than the acylium ion in Friedel-Crafts acylation, and thus this reaction is typically effective on electron-rich arenes. chemistrysteps.com The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring to form an iminium ion intermediate, which is then hydrolyzed during workup to yield the aldehyde. wikipedia.org Theoretical studies on the formation of the Vilsmeier-Haack complex have been conducted to understand the reaction path and transition states. researchgate.net
Hydroformylation: An alternative approach involves the hydroformylation of a corresponding vinyl arene. researchgate.netmdpi.com This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. Rhodium-based catalysts are often employed for this transformation. mdpi.com Mechanistic studies have shown that the reaction proceeds through a series of intermediates involving the coordination of the alkene to the metal center, migratory insertion of the alkene into a metal-hydride bond, and subsequent carbonyl insertion and reductive elimination to afford the aldehyde. rsc.org
A summary of potential key intermediates in the synthesis of this compound is presented in Table 1.
Table 1: Potential Intermediates in the Synthesis of this compound
| Reaction Pathway | Key Intermediate(s) | Description |
| Friedel-Crafts Acylation | Acylium ion, Sigma complex (Wheland intermediate) | Highly reactive electrophile and resonance-stabilized carbocation, respectively. |
| Vilsmeier-Haack Reaction | Vilsmeier reagent (chloroiminium salt), Iminium ion | Electrophilic species that attacks the aromatic ring, leading to the aldehyde after hydrolysis. |
| Hydroformylation | Alkyl-metal complex, Acyl-metal complex | Organometallic intermediates formed during the catalytic cycle. |
Friedel-Crafts Reactions: The rate-determining step in Friedel-Crafts acylation is typically the formation of the sigma complex, which involves the electrophilic attack of the acylium ion on the aromatic ring. researchgate.net The reaction rate is influenced by the concentration of the reactants and the catalyst, as well as the temperature. The electron-donating nature of the ethyl and methyl groups on the benzene (B151609) ring would increase its nucleophilicity, thus accelerating the rate of electrophilic substitution compared to unsubstituted benzene.
Vilsmeier-Haack Reaction: The rate of the Vilsmeier-Haack reaction is dependent on the formation of the Vilsmeier reagent and its subsequent reaction with the aromatic substrate. The reaction generally requires elevated temperatures. ijpcbs.com The electron-donating groups on the aromatic ring enhance the reaction rate by stabilizing the transition state leading to the iminium ion intermediate.
Derivatization Chemistry and Functional Group Interconversions
The aldehyde functional group and the aromatic ring in this compound are amenable to a variety of derivatization reactions and functional group interconversions, which are useful for creating new molecules with potentially different properties.
The aldehyde group can undergo several common transformations: solubilityofthings.comfiveable.me
Oxidation: The propanal can be oxidized to the corresponding carboxylic acid, 3-(4-Ethyl-2-methylphenyl)propanoic acid, using various oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. solubilityofthings.com
Reduction: Reduction of the aldehyde yields the primary alcohol, 3-(4-Ethyl-2-methylphenyl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.comfiveable.me
Reductive Amination: The aldehyde can be converted to an amine through reductive amination. This involves the initial formation of an imine with an amine, followed by reduction.
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide.
Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound can undergo self-condensation or react with other carbonyl compounds in an aldol condensation reaction to form α,β-unsaturated aldehydes or ketones.
The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions. The existing alkyl groups will direct incoming electrophiles primarily to the positions ortho and para to them.
Table 2 provides a summary of common derivatization reactions for this compound.
Table 2: Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents | Product Type |
| Aldehyde | Oxidation | KMnO₄, Jones reagent | Carboxylic Acid |
| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Aldehyde | Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine |
| Aldehyde | Wittig Reaction | Phosphorus Ylide | Alkene |
| Aldehyde | Aldol Condensation | Base or Acid | α,β-Unsaturated Aldehyde/Ketone |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic |
| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted aromatic |
| Aromatic Ring | Sulfonation | SO₃, H₂SO₄ | Sulfonic acid-substituted aromatic |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(4-Ethyl-2-methylphenyl)propanal, confirming the connectivity of the propanal chain and the substitution pattern on the aromatic ring.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the aldehydic, aromatic, and aliphatic protons.
Aldehydic Proton (-CHO): A highly deshielded proton, expected to appear as a triplet in the range of δ 9.5-10.0 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. oregonstate.eduorgchemboulder.com
Aromatic Protons (Ar-H): The trisubstituted benzene (B151609) ring will show three distinct signals in the aromatic region (δ 6.8-7.2 ppm). These protons would exhibit complex splitting patterns (singlets, doublets, or doublet of doublets) based on their coupling with each other.
Aliphatic Protons:
The ethyl group attached to the ring will show a quartet (for the -CH₂-) around δ 2.6 ppm and a triplet (for the -CH₃) around δ 1.2 ppm.
The methyl group on the ring (-Ar-CH₃) will appear as a singlet around δ 2.3 ppm.
The protons of the propanal side chain will appear as two distinct multiplets corresponding to the α-CH₂ and β-CH₂ groups, typically in the δ 2.5-3.0 ppm range.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As the molecule is asymmetrical, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals. docbrown.info
Carbonyl Carbon (-CHO): The most deshielded carbon, appearing far downfield, typically in the range of δ 195-205 ppm. oregonstate.edu
Aromatic Carbons: Six signals are expected in the δ 120-145 ppm region. The carbons bearing substituents (C-1, C-2, C-4) will have distinct shifts from those bearing hydrogen atoms (C-3, C-5, C-6).
Aliphatic Carbons: Five signals corresponding to the carbons of the ethyl group, the ring's methyl group, and the two methylene groups of the propanal side chain will appear in the upfield region (δ 10-45 ppm).
Predicted NMR Data for this compound
¹H NMR (Predicted)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.8 | t | 1H | -CHO |
| ~7.0-7.1 | m | 3H | Ar-H |
| ~2.9 | t | 2H | Ar-CH₂- |
| ~2.7 | t | 2H | -CH₂-CHO |
| ~2.6 | q | 2H | -CH₂-CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~202 | C=O |
| ~144 | Ar-C (quaternary) |
| ~138 | Ar-C (quaternary) |
| ~136 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~45 | -CH₂-CHO |
| ~29 | Ar-CH₂-CH₂- |
| ~28 | Ar-CH₂-CH₃ |
| ~21 | Ar-CH₃ |
To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling networks. Key correlations would be observed between:
The aldehydic proton and the α-CH₂ protons of the propanal chain.
The α-CH₂ and β-CH₂ protons of the propanal chain.
The methylene and methyl protons of the ethyl group.
Adjacent protons on the aromatic ring, helping to confirm the 1,2,4-substitution pattern. libretexts.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal (except the quaternary carbons) to its corresponding carbon signal, for instance, connecting the aldehydic proton signal (~δ 9.8) to the carbonyl carbon signal (~δ 202). libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. For example, correlations would be expected between the β-CH₂ protons of the propanal chain and the C-1 aromatic carbon, confirming the attachment point of the side chain to the ring. libretexts.org
The propanal side chain possesses rotational freedom around the C-C single bonds, leading to various possible spatial arrangements (conformations). NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can provide insights into the preferred conformation in solution. These experiments detect protons that are close in space, even if they are not directly bonded. For instance, observing an NOE between the protons of the ring's methyl group (at C-2) and the β-CH₂ protons of the propanal side chain would suggest a conformation where the side chain folds back towards the methyl group. researchgate.netnih.gov Analysis of coupling constants can also provide information about the dihedral angles of the side chain, further refining the conformational model.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
GC-MS is a hyphenated technique ideal for analyzing volatile compounds like this compound.
Gas Chromatography (GC): The sample is first passed through a GC column, which separates it from any impurities. The purity of the compound can be assessed from the resulting chromatogram, where a single, sharp peak would indicate a high degree of purity. The retention time of this peak is a characteristic property under specific GC conditions.
Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized (typically by electron ionization, EI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. For C₁₂H₁₆O, the molecular weight is 176.25 g/mol , so a molecular ion peak would be expected at m/z = 176. The spectrum would also display a series of fragment ions resulting from the breakdown of the molecular ion. Characteristic fragmentation for an aldehyde includes α-cleavage (loss of the -CHO group) and McLafferty rearrangement. oregonstate.edu
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecule, providing powerful evidence for its identity. For this compound, the exact mass can be calculated from its molecular formula, C₁₂H₁₆O.
Predicted Mass Spectrometry Data for this compound
| Technique | Expected Result | Information Gained |
| GC-MS | Molecular Ion (M⁺) at m/z = 176 | Confirmation of Molecular Weight |
| HRMS | Exact Mass: 176.12012 | Confirmation of Elemental Formula (C₁₂H₁₆O) |
Fragmentation Pathway Analysis for Structural Insights
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, the fragmentation pathways can be predicted based on the established principles for aldehydes and substituted aromatic compounds.
Upon electron ionization, the molecule is expected to lose an electron to form the molecular ion [M]•+. The primary fragmentation pathways would likely involve cleavages adjacent to the carbonyl group and within the alkyl side chain, as well as rearrangements characteristic of aromatic compounds.
A key fragmentation is the benzylic cleavage, which is highly favored due to the stability of the resulting benzyl-type cation. For this compound, this would involve the cleavage of the Cα-Cβ bond, leading to the formation of a stable substituted tropylium (B1234903) ion.
Another significant fragmentation pathway for aldehydes is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Predicted Fragmentation for this compound:
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 176 | Molecular ion [C₁₂H₁₆O]•+ |
| 147 | Loss of an ethyl radical (•C₂H₅) from the propanal side chain or the ethyl group on the ring. |
| 133 | Loss of the propanal side chain (•CH₂CH₂CHO). |
| 119 | Formation of the ethyl-methyl-tropylium ion through benzylic cleavage and rearrangement. |
| 91 | Tropylium ion, a common fragment for alkylbenzenes. |
| 44 | Result of a McLafferty rearrangement, [CH₂=CHOH]•+. |
| 29 | Formyl cation [CHO]+ or ethyl cation [C₂H₅]+. |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is particularly useful for identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to show distinct absorption bands corresponding to the aldehyde, the substituted benzene ring, and the alkyl portions of the molecule.
The most prominent feature in the IR spectrum of an aldehyde is the strong C=O stretching vibration. The presence of aromatic conjugation and alkyl substituents will influence the exact position of this and other bands.
Based on data for analogous compounds like 3-phenylpropanal (B7769412) and general spectroscopic correlations, the following table summarizes the expected characteristic IR absorption bands for this compound. nih.gov
Predicted FT-IR Absorption Bands for this compound:
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2960-2850 | C-H stretching | Alkyl (CH₃, CH₂) |
| 2850-2820 and 2750-2720 | C-H stretching (Fermi resonance) | Aldehyde (CHO) |
| 1725-1705 | C=O stretching | Aldehyde |
| 1600-1585 and 1500-1400 | C=C stretching | Aromatic ring |
| 1465-1450 | C-H bending | Alkyl (CH₂, CH₃) |
| 850-800 | C-H out-of-plane bending | 1,2,4-trisubstituted benzene |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic ring and the carbon-carbon backbone.
The aromatic C=C stretching vibrations typically give rise to strong signals in the Raman spectrum. The symmetric vibrations of the substituted benzene ring are also expected to be prominent. While the C=O stretch is observable in Raman, it is generally weaker than in the IR spectrum.
Predicted Raman Shifts for this compound:
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3070-3020 | C-H stretching | Aromatic |
| 2960-2850 | C-H stretching | Alkyl |
| 1610-1590 | C=C stretching | Aromatic ring |
| 1010-990 | Ring breathing mode | Aromatic ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details.
However, for a liquid compound like this compound under standard conditions, X-ray crystallographic data is not available in the current literature. The acquisition of such data would necessitate the crystallization of the compound at low temperatures or the formation of a suitable crystalline derivative. Should such data be obtained, it would provide unparalleled insight into the solid-state conformation and intermolecular interactions of the molecule.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation Methods
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It has proven to be a versatile tool for studying the molecular and spectroscopic properties of various compounds, including aromatic aldehydes. nih.govresearchgate.net DFT calculations can be employed to determine the optimized molecular structure, vibrational frequencies, and electronic properties of molecules like 3-(4-Ethyl-2-methylphenyl)propanal. For instance, studies on similar aromatic compounds have successfully used DFT to correlate calculated structural parameters with experimental data, showing good agreement. nih.gov This approach is foundational for the subsequent analyses, such as geometry optimization and frontier molecular orbital theory.
Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or its equilibrium geometry, must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like this compound, which has a rotatable propanal side chain, multiple low-energy conformations may exist.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. physchemres.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. physchemres.org For aromatic aldehydes, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the carbonyl group of the aldehyde. researchgate.net
Table 1: Representative FMO Data for a Structurally Similar Aromatic Aldehyde
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.1375 |
| ELUMO | -1.8057 |
| Energy Gap (ΔE) | 4.3318 |
Data is representative for a similar compound, 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, calculated at the B3LYP/6-311G++(d,p) level of theory. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the electron density surface, using a color scale to indicate different potential values. wolfram.com
Typically, regions of negative electrostatic potential (colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net For an aromatic aldehyde, this region is expected around the oxygen atom of the carbonyl group due to its high electronegativity. Regions of positive electrostatic potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack. researchgate.net These are often found around the hydrogen atoms and the carbonyl carbon. Green areas represent regions of neutral potential. researchgate.net The MEP map provides a clear, visual guide to the reactive sites of this compound. uni-muenchen.deresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonding orbitals. wisc.edu
The key aspect of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A large E(2) value indicates a strong electronic delocalization, which contributes to the stability of the molecule. nih.govsphinxsai.com For this compound, NBO analysis can reveal the extent of conjugation between the phenyl ring, the ethyl and methyl substituents, and the propanal side chain, providing a deeper understanding of its electronic structure and stability. nih.gov
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (χ = -μ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.
Softness (S): The reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons.
These descriptors provide a comprehensive picture of the reactivity of this compound, complementing the qualitative insights from FMO and MEP analyses. nih.gov
Table 2: Calculated Global Reactivity Descriptors for a Related Aromatic Aldehyde
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.1659 |
| Chemical Potential (μ) | -3.9716 |
| Electronegativity (χ) | 3.9716 |
| Electrophilicity Index (ω) | 3.6445 |
| Softness (S) | 0.4617 |
Data is representative for a similar compound, 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, derived from the FMO energies in Table 1. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Detailed molecular dynamics (MD) simulations specific to this compound are not extensively available in publicly accessible scientific literature. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. These simulations could provide valuable insights into the conformational flexibility of the propanal side chain relative to the substituted phenyl ring. Such studies would typically involve defining a force field to describe the interatomic potentials and then solving Newton's equations of motion for the system. The resulting trajectories would allow for the analysis of properties like radial distribution functions, root-mean-square deviation (RMSD), and the exploration of the molecule's conformational landscape. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvents, which is fundamental to its chemical and physical properties.
Theoretical Studies on Reaction Mechanisms and Selectivity
Theoretical studies focused on the reaction mechanisms and selectivity of this compound are also limited in the current body of scientific research. Theoretical chemistry provides a framework for understanding the underlying principles that govern chemical reactions. For a molecule like this compound, which contains a reactive aldehyde group and an aromatic ring, theoretical studies could elucidate various reaction pathways. For example, density functional theory (DFT) calculations could be employed to model the transition states and intermediates of reactions such as oxidation, reduction, or condensation. These calculations would help in predicting the most likely reaction products and understanding the factors that control regioselectivity and stereoselectivity. Such theoretical investigations are instrumental in designing new synthetic routes and in predicting the chemical stability and reactivity of the compound under different conditions.
Environmental Fate and Degradation Pathways of Phenylpropanals
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 3-(4-Ethyl-2-methylphenyl)propanal, the key abiotic degradation pathways are photolysis, hydrolysis, and oxidation by environmental radicals.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the atmosphere and in sunlit surface waters, direct and indirect photolysis can be significant degradation pathways for aromatic aldehydes. researchgate.net Direct photolysis occurs when a molecule absorbs light and undergoes a chemical transformation. Indirect photolysis involves other light-absorbing molecules in the environment, known as photosensitizers (like humic substances), which absorb light and then transfer the energy to the target compound, causing its degradation. acs.org
Table 1: Factors Influencing Photolysis of Aromatic Compounds
| Factor | Influence on Photolysis Rate |
| Light Intensity | Higher intensity generally leads to a faster rate. |
| Wavelength | The compound must absorb light at the available wavelengths for direct photolysis to occur. |
| Photosensitizers | Presence of substances like humic acids can accelerate degradation through indirect photolysis. acs.org |
| Water Chemistry | pH and the presence of other dissolved substances can affect the speciation and reactivity of the compound. |
| Substituents | The type and position of substituent groups on the aromatic ring can alter the light absorption properties and reactivity of the molecule. ethz.ch |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The aldehyde functional group in this compound can potentially undergo hydrolysis, although aldehydes are generally more resistant to hydrolysis than esters or amides. viu.caepa.gov The rate of hydrolysis is often dependent on pH, with reactions being catalyzed by acids or bases. viu.ca For some aromatic aldehydes, hydrolysis can be a relevant degradation pathway, particularly under acidic or basic conditions. internationaljournalssrg.org
The structure of the molecule, including the presence of the alkyl substituents on the aromatic ring, can influence its hydrolytic stability. However, for many aldehydes, hydrolysis is a slow process compared to other degradation pathways like photolysis and biodegradation under typical environmental conditions (pH 5-9). epa.gov Specific kinetic data for the hydrolysis of this compound are not available, but based on the general stability of aromatic aldehydes, it is expected to be relatively stable to hydrolysis at neutral pH. viu.ca
Table 2: General Hydrolytic Stability of Aldehydes
| pH Condition | General Hydrolysis Rate |
| Acidic (pH < 7) | Can be catalyzed, but often slow for aldehydes. |
| Neutral (pH = 7) | Generally slow. viu.ca |
| Basic (pH > 7) | Can be catalyzed, but often slow for aldehydes. |
In the atmosphere and in aquatic environments, highly reactive species known as radicals play a crucial role in the degradation of organic compounds. The most important of these is the hydroxyl radical (•OH), which is a powerful oxidant. scielo.org.mx Aromatic compounds and aldehydes are known to react with hydroxyl radicals. scielo.org.mxresearchgate.net
The reaction of this compound with hydroxyl radicals is expected to be a major degradation pathway, particularly in the atmosphere. The rate of this reaction is typically fast, leading to short atmospheric half-lives. The reaction can involve the abstraction of the hydrogen atom from the aldehyde group or addition to the aromatic ring. researchgate.netresearchgate.net The presence of the ethyl and methyl groups on the benzene (B151609) ring can also influence the reaction rate.
Table 3: Estimated Atmospheric Half-life for Reaction with Hydroxyl Radicals
| Compound Class | Typical Rate Constant (cm³/molecule-s) | Estimated Atmospheric Half-life |
| Aromatic Aldehydes | 10⁻¹¹ - 10⁻¹² | Hours to days |
Note: This is a generalized estimation. The actual half-life of this compound would depend on the specific rate constant and the concentration of hydroxyl radicals in the atmosphere.
Biotic Degradation Mechanisms
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of many organic pollutants from the environment. researchgate.net For compounds like this compound, which have an alkylated aromatic structure, biodegradation is expected to be a significant fate process.
Studies on similar compounds, such as alkylated phenylalkanoic acids, have shown that the structure of the alkyl side chain can influence the rate and pathway of biodegradation. nih.gov Microorganisms can utilize these compounds as a source of carbon and energy. The degradation often starts with the oxidation of the alkyl side chain or the aldehyde group. For example, the aldehyde group can be oxidized to a carboxylic acid. nih.gov Subsequent steps can involve the cleavage of the aromatic ring. The presence and branching of the alkyl substituents can affect the rate of degradation, with more highly branched structures sometimes being more resistant to microbial attack. nih.gov
Identification and Analysis of Environmental Transformation Products
The degradation of this compound through abiotic and biotic pathways will lead to the formation of various transformation products. nih.govasm.org Identifying these products is crucial for a complete environmental assessment, as they may have different properties, such as toxicity and persistence, compared to the parent compound.
For example, the oxidation of the aldehyde group would lead to the formation of 3-(4-Ethyl-2-methylphenyl)propanoic acid . Photolytic reactions could lead to the cleavage of the propanal side chain, potentially forming 4-ethyl-2-methylbenzaldehyde (B6203448) and other smaller molecules. beilstein-journals.org Biodegradation could also lead to the formation of the corresponding carboxylic acid, followed by further degradation of the side chain and eventual ring cleavage. nih.gov Anaerobic degradation of similar aromatic aldehydes has been shown to produce the corresponding carboxylic acids and, in some cases, reduction to the corresponding alcohol. nih.govasm.org
Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are essential for the identification and quantification of these transformation products in environmental samples.
Predictive Modeling of Environmental Behavior and Persistence
In the absence of extensive experimental data, predictive models are valuable tools for estimating the environmental fate and persistence of chemicals. ecetoc.org Quantitative Structure-Activity Relationship (QSAR) models and tools like the US Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) can provide estimates for key environmental fate parameters. epa.govepa.gov
These models use the chemical structure of a compound to predict properties such as:
Log Kow (Octanol-Water Partition Coefficient): An indicator of a chemical's tendency to partition between fatty tissues and water, which relates to its potential for bioaccumulation. epa.gov
Biodegradation rates: Predicting how quickly a chemical will be broken down by microorganisms. epa.gov
Atmospheric half-life: Estimating the persistence of a chemical in the air based on its reaction rate with oxidants like the hydroxyl radical. epa.gov
Soil and sediment sorption (Koc): Predicting how strongly a chemical will bind to soil and sediment, which affects its mobility. epa.gov
For this compound, these models would likely predict moderate to high potential for sorption to soil and sediment due to its aromatic structure and alkyl substituents, and a relatively short atmospheric half-life due to rapid oxidation. Biodegradation would be predicted to occur, though the rate would be influenced by the specific arrangement of the alkyl groups. As a fragrance ingredient, its release into the environment is anticipated, making such predictive models important for risk assessment. nih.govresearchgate.netresearchgate.netrsc.orgcalameo.com
Applications in Organic Synthesis and the Chemical Industry
Role as Synthetic Intermediate for Advanced Organic Molecules
3-(4-Ethyl-2-methylphenyl)propanal serves as a valuable synthetic intermediate, a building block for creating more complex molecules. Its chemical structure, featuring an aldehyde functional group and a substituted aromatic ring, allows it to participate in a variety of organic reactions. The aldehyde group is a reactive site for nucleophilic addition and condensation reactions, while the aromatic ring can undergo electrophilic substitution, although the existing alkyl groups direct the position of new substituents.
Much of the detailed process research available focuses on the closely related compound, 3-(4-isobutyl-2-methylphenyl)propanal (B13988180), also known as Nympheal, which is a significant fragrance ingredient. The synthetic strategies developed for this analog are highly relevant for understanding the potential pathways to and from this compound. Key industrial synthesis routes often start with a suitably substituted benzene (B151609) derivative and then construct the propanal side chain.
Several strategic approaches have been explored for introducing the propanal moiety onto the substituted benzene ring:
The choice of synthetic route on an industrial scale is a balance of efficiency, cost, and control over the final product's chemical structure. For these types of molecules, ensuring the correct arrangement of substituents on the benzene ring is critical, as isomers can have different properties. The synthesis often relies on a starting material where the relationship between the alkyl groups is already established to avoid the formation of undesirable isomers. google.com
| Reaction Type | Description | Catalyst/Reagents | Key Challenge |
|---|---|---|---|
| Heck Reaction | Coupling of an aryl halide with an alkene (e.g., allyl alcohol) to build the side chain. | Palladium complexes | Catalyst efficiency and substrate scope. |
| Friedel-Crafts Reaction | Alkylation or acylation of the aromatic ring to introduce the side chain or a precursor. | Lewis acids (e.g., AlCl3) or Brønsted acids | Controlling regioselectivity to obtain the desired isomer. nih.govnih.gov |
| Carbonylation | Introduction of a carbonyl group using carbon monoxide (CO). | Palladium complexes | Handling of gaseous CO and catalyst stability. nih.gov |
| Grignard Reaction | Reaction of a Grignard reagent derived from an aryl halide with an electrophile to form the aldehyde. | Magnesium, Dimethylformamide (DMF) | Requires anhydrous conditions. |
Synthesis and Application of Acetal (B89532) Derivatives
The aldehyde functional group in this compound is reactive and can be prone to oxidation. To enhance stability, especially for applications in consumer products like perfumes and cosmetics, it is often converted into an acetal derivative. usim.edu.myresearchgate.net Acetalization is a reversible reaction where the aldehyde reacts with an alcohol in the presence of an acid catalyst to form an acetal. usim.edu.myresearchgate.net
This conversion serves two primary purposes:
The synthesis of acetals is typically catalyzed by strong acids like p-toluenesulfonic acid or sulfuric acid. usim.edu.my However, to align with green chemistry principles, alternative catalysts such as fibrous sulfonic cation exchangers have been developed to minimize environmental issues associated with strong mineral acids. usim.edu.my
| Application Area | Function of Acetal | Example |
|---|---|---|
| Organic Synthesis | Protecting group for the carbonyl moiety against nucleophiles and bases. usim.edu.my | Formation of a diethyl acetal during a multi-step synthesis, which is later hydrolyzed back to the aldehyde. google.com |
| Fragrances & Cosmetics | Enhance stability against oxidation, act as pro-fragrances for controlled release. usim.edu.myresearchgate.net | Use in perfumes, lotions, and detergents where chemical stability is required. usim.edu.my |
| Flavors & Food | Used as flavor enhancers. usim.edu.my | Incorporation into food and drink additives. usim.edu.my |
Contribution to Catalyst Development and Reaction Optimization
The synthesis of this compound and its analogs is intrinsically linked to advances in catalysis and reaction optimization. The compound itself is not a catalyst, but its efficient and selective production has driven the application and refinement of specific catalytic systems.
Catalyst Application: The synthesis heavily relies on transition metal catalysts, particularly palladium (Pd). google.commasterorganicchemistry.com Palladium on carbon (Pd/C) is a standard catalyst used for hydrogenation reactions, such as the reduction of a carbon-carbon double bond in a precursor molecule to yield the final saturated propanal side chain. google.commasterorganicchemistry.com This process is a type of reduction where H2 is added across the double bond. masterorganicchemistry.com
Palladium catalysts are also central to cross-coupling reactions like the Heck and carbonylation reactions used to construct the molecule's carbon skeleton. google.comdiva-portal.org The versatility of palladium, stemming from its ability to cycle between Pd(0) and Pd(II) oxidation states, makes it highly effective for forming new carbon-carbon bonds with high functional group tolerance. diva-portal.org The choice of ligands attached to the palladium center, such as Xantphos, can be fine-tuned to control the catalyst's reactivity and selectivity for specific transformations like alkoxycarbonylation (forming esters) or aminocarbonylation (forming amides). nih.gov
Reaction Optimization: A major challenge in synthesizing this compound is achieving high regioselectivity. The placement of the propanal side chain at position 1 of the benzene ring, para to the ethyl group and ortho to the methyl group, is critical. The directing effects of the existing alkyl groups on the aromatic ring can lead to a mixture of isomers during reactions like Friedel-Crafts acylation. google.com Therefore, significant effort in process research is dedicated to optimizing reaction conditions (temperature, solvent, catalyst) to maximize the yield of the desired isomer. rsc.org
Route scouting, where different synthetic pathways are explored and compared, is a key part of this optimization. For the related compound Nympheal, routes involving carbonylation, Heck reaction, and a multi-step process starting from a brominated intermediate were all evaluated to find the most efficient method for large-scale production. google.com This optimization aims to create a process that is not only high-yielding but also economically viable and scalable. google.com
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing 3-(4-Ethyl-2-methylphenyl)propanal, and how can data from these methods be interpreted?
Answer:
Key spectroscopic methods include Nuclear Magnetic Resonance (NMR) for elucidating the aromatic substituents and aldehyde proton, Infrared (IR) Spectroscopy to confirm the presence of the carbonyl group (C=O stretch at ~1700–1725 cm⁻¹), and Mass Spectrometry (MS) for molecular weight verification. Cross-referencing experimental data with authoritative databases like NIST Chemistry WebBook (e.g., 3-(4-Hydroxyphenyl)propanal, CAS 20238-83-9 ) ensures accurate structural assignment. For example, the ethyl and methyl groups on the phenyl ring can be distinguished via ¹H-NMR coupling patterns and integration ratios .
Basic: What synthetic routes are available for this compound, and what are their typical yields and limitations?
Answer:
A common approach involves Friedel-Crafts alkylation of 4-ethyl-2-methylbenzene with propanal derivatives, though yields are often low (~11%) due to competing side reactions like over-alkylation . Alternative routes include oxidation of propanol precursors or palladium-catalyzed cross-coupling for regioselective substitution. Limitations include sensitivity to reaction conditions (e.g., moisture, temperature) and the need for rigorous purification to remove byproducts like unreacted intermediates .
Advanced: How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE) methodologies?
Answer:
Implement DoE to systematically vary parameters such as catalyst loading, temperature, and solvent polarity. For example:
| Factor | Range | Impact on Yield |
|---|---|---|
| Catalyst (e.g., AlCl₃) | 0.5–2.0 mol% | Higher loading increases alkylation efficiency but risks side reactions |
| Temperature | 0–25°C | Lower temps reduce over-alkylation |
| Reaction Time | 2–12 h | Extended time improves conversion but may degrade product |
Statistical tools like ANOVA can identify significant factors, while response surface modeling (RSM) predicts optimal conditions. Parallel reactions under inert atmospheres (e.g., nitrogen) further minimize oxidation .
Advanced: What strategies are effective in resolving structural discrepancies of this compound reported in conflicting literature sources?
Answer:
Contradictions often arise from misassignment of substituent positions or stereochemistry. Strategies include:
- X-ray crystallography to unambiguously determine molecular geometry (e.g., as demonstrated for Ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate derivatives ).
- 2D-NMR techniques (COSY, NOESY) to confirm spatial proximity of protons, particularly distinguishing ethyl and methyl groups on the phenyl ring.
- Comparative analysis with structurally validated analogs (e.g., 3-(4-Hydroxyphenyl)propanal ).
Historical precedents, such as the correction of pelletierine’s structure from 3-(piperidin-2-yl)propanal to (S)-1-(piperidin-2-yl)propan-2-one , highlight the importance of multi-method validation.
Basic: What safety protocols and handling precautions are essential when working with this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors (H333 hazard code) .
- Storage: In airtight containers under nitrogen at 2–8°C to prevent aldehyde oxidation.
- Spill Management: Neutralize with sodium bisulfite and absorb with inert materials (e.g., vermiculite) .
Advanced: How can computational chemistry tools be applied to predict the reactivity and stability of this compound under various experimental conditions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-deficient carbon is prone to nucleophilic attack.
- Molecular Dynamics (MD): Simulate degradation pathways under thermal stress (e.g., predicting dimerization via aldol condensation).
- QSPR Models: Relate substituent effects (e.g., ethyl vs. methyl groups) to physicochemical properties like solubility or oxidation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
